molecular formula C21H16BrF3O6 B11653995 propan-2-yl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

propan-2-yl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11653995
M. Wt: 501.2 g/mol
InChI Key: WEAJDICSLGZTEN-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-{[3-(2-BROMOPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound that belongs to the class of chromen-4-one derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

Molecular Formula

C21H16BrF3O6

Molecular Weight

501.2 g/mol

IUPAC Name

propan-2-yl 2-[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate

InChI

InChI=1S/C21H16BrF3O6/c1-11(2)29-17(26)10-28-12-7-8-13-16(9-12)31-20(21(23,24)25)19(18(13)27)30-15-6-4-3-5-14(15)22/h3-9,11H,10H2,1-2H3

InChI Key

WEAJDICSLGZTEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-{[3-(2-BROMOPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps. One common method includes the following steps:

    Formation of the Chromen-4-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Bromophenoxy Group: This step involves the nucleophilic substitution of a suitable bromophenol derivative with the chromen-4-one core.

    Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions.

    Esterification: The final step involves the esterification of the resulting compound with isopropyl acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and chromen-4-one moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-4-one structure.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, PROPAN-2-YL 2-{[3-(2-BROMOPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its structure suggests it could be used in the development of anti-inflammatory, anticancer, and antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-{[3-(2-BROMOPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets. The bromophenoxy and trifluoromethyl groups enhance its binding affinity to enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: These compounds share the chromen-4-one core and exhibit similar biological activities.

    Flavonoids: These natural compounds also contain a chromen-4-one structure and are known for their antioxidant properties.

    Benzopyran Derivatives: These compounds are structurally related and have diverse applications in medicine and industry.

Uniqueness

What sets PROPAN-2-YL 2-{[3-(2-BROMOPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE apart is the presence of both bromophenoxy and trifluoromethyl groups. These functional groups enhance its chemical reactivity and biological activity, making it a versatile compound for various applications.

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